1-Boc-4-bromoacetyl-1,4-diazepane
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-(2-bromoacetyl)-1,4-diazepane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BrN2O3/c1-12(2,3)18-11(17)15-6-4-5-14(7-8-15)10(16)9-13/h4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZDGYKRDSJZEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590238 | |
| Record name | tert-Butyl 4-(bromoacetyl)-1,4-diazepane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112257-14-4 | |
| Record name | tert-Butyl 4-(bromoacetyl)-1,4-diazepane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Transformational Chemistry of 1 Boc 4 Bromoacetyl 1,4 Diazepane
Nucleophilic Substitution Reactions Involving the Bromoacetyl Group
The bromoacetyl group is a potent electrophile, readily undergoing nucleophilic substitution with a variety of nucleophiles. This reactivity is the cornerstone of the utility of 1-Boc-4-bromoacetyl-1,4-diazepane in constructing more complex molecular architectures. The α-haloacetyl moiety is particularly susceptible to attack by soft nucleophiles, such as amines and thiols, leading to the formation of stable carbon-heteroatom bonds.
Studies on the reactivity of haloacetyl groups show that they react with sulfhydryl groups at physiological to slightly alkaline pH. thermofisher.com The reaction proceeds via a nucleophilic substitution of the bromide by the sulfur atom, forming a stable thioether linkage. thermofisher.com To ensure selectivity for sulfhydryl groups, a slight excess of the haloacetyl compound is typically used at a pH around 8.3. thermofisher.com
A key aspect of the bromoacetyl group's reactivity is its chemoselectivity. In the presence of other nucleophilic functional groups, such as amino or imidazole (B134444) groups, the bromoacetyl moiety can be selectively reacted with thiols by controlling the pH. nih.govacs.org For instance, at a pH of 9.0, the bromoacetyl function reacts preferentially with thiols, while its reaction with amines or imidazoles is significantly slower. nih.govacs.orgresearchgate.net This differential reactivity allows for sequential conjugations in a controlled manner. While histidyl side chains and amino groups can react with iodoacetyl groups (a related haloacetyl function) above pH 5 and pH 7 respectively, the reaction with imidazoles can require over a week for completion. thermofisher.com
The reaction with primary and secondary amines proceeds similarly, with the nitrogen atom acting as the nucleophile to displace the bromide and form a new carbon-nitrogen bond. This alkylation is a fundamental transformation for introducing the 1-Boc-1,4-diazepane-4-acetyl substructure into a target molecule.
Below is a table summarizing the nucleophilic substitution reactions of the bromoacetyl group.
| Nucleophile | pH Condition | Product | Linkage Type | Selectivity |
| Thiol (R-SH) | ~9.0 | R-S-CH₂CO-diazepane | Thioether | High for thiols over amines/imidazoles nih.govacs.org |
| Amine (R-NH₂) | >7.0 | R-NH-CH₂CO-diazepane | Amine | Can react, but slower than thiols at optimal thiol-reaction pH thermofisher.com |
| Imidazole | 6.9-7.0 | Imidazolium salt | C-N | Very slow reaction thermofisher.com |
Further Derivatization of the 1,4-Diazepane Scaffold
Following the initial nucleophilic substitution at the bromoacetyl position, the resulting molecule, which still contains the 1,4-diazepane ring and the Boc protecting group, can be further modified. The tert-butoxycarbonyl (Boc) group is a robust protecting group, stable to a wide range of nucleophiles and basic conditions, which allows for selective chemistry at other sites of the molecule. organic-chemistry.orgnih.gov
The primary site for further derivatization is the nitrogen atom at position 1 of the diazepane ring, which is protected by the Boc group. The Boc group can be removed under acidic conditions to liberate the secondary amine. wikipedia.org Common reagents for Boc deprotection include strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane, or hydrogen chloride (HCl) in methanol. wikipedia.org The use of scavengers like anisole (B1667542) may be necessary to prevent side reactions caused by the tert-butyl cation generated during the cleavage. wikipedia.org
Once the Boc group is removed, the newly freed secondary amine on the 1,4-diazepane ring can undergo a variety of transformations, including:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Alkylation: Reaction with alkyl halides to introduce alkyl substituents.
Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form tertiary amines.
Arylation: Participation in cross-coupling reactions to form N-aryl derivatives.
This two-step sequence—nucleophilic substitution followed by deprotection and further functionalization—provides a powerful strategy for creating a diverse library of compounds based on the 1,4-diazepane scaffold.
The following table outlines the deprotection of the Boc group.
| Reagent | Conditions | Notes |
| Trifluoroacetic acid (TFA) | Dichloromethane, room temp | Common and effective method wikipedia.org |
| Hydrochloric acid (HCl) | Methanol or Ethyl Acetate | Another standard acidic condition wikipedia.org |
| Aluminum trichloride (B1173362) (AlCl₃) | - | Allows for selective cleavage in the presence of other protecting groups wikipedia.org |
| Cesium carbonate/Imidazole | Acetonitrile, 70°C | A milder, basic condition for specific substrates semanticscholar.orgumich.edu |
Intramolecular and Intermolecular Cyclization Reactions Utilizing the Bromoacetyl Handle for Annulation
The bromoacetyl group of this compound is a key handle for constructing fused heterocyclic systems through cyclization reactions. These annulation strategies can be either intramolecular or intermolecular, leading to a variety of complex ring systems.
Intramolecular Cyclization:
After an initial reaction at the bromoacetyl position, a suitably placed nucleophile within the newly introduced substituent can react with another part of the molecule, often leading to the formation of a new ring. For instance, a common strategy involves the synthesis of fused 1,4-diazepinones. nih.govktu.edu While not starting directly from this compound, analogous syntheses show that a primary or secondary amine can react with a nearby carbonyl group (like an ester) to form a fused cyclic amide. nih.govktu.edu
Another pathway for intramolecular cyclization involves palladium-catalyzed reactions. For example, N-tosyl-disubstituted 2-aminobenzylamines can undergo palladium-catalyzed cyclization with propargylic carbonates to form 1,4-benzodiazepines. mdpi.comresearchgate.net This suggests that a derivative of this compound, with an appropriately positioned amine and a suitable reaction partner, could undergo intramolecular C-N bond formation to yield fused benzodiazepine-like structures. mdpi.com
Intermolecular Cyclization:
The bromoacetyl moiety can participate in intermolecular cyclization reactions with molecules containing two nucleophilic sites. For example, reaction with a thiourea (B124793) derivative can lead to the formation of 2-imino-1,3-thiazolidin-4-ones. researchgate.net In this case, the sulfur atom of the thiourea initially attacks the carbonyl carbon of the bromoacetyl group, followed by an intramolecular cyclization where the nitrogen attacks the carbon bearing the bromine. researchgate.net
These cyclization reactions significantly expand the synthetic utility of this compound, allowing it to serve as a precursor to rigid, polycyclic structures that are of interest in medicinal chemistry. ktu.edu
Assessment of Compatibility with Diverse Organic Reaction Conditions
The utility of a synthetic building block is largely determined by its compatibility with a wide range of reaction conditions. This compound possesses two main functional groups whose reactivities dictate its compatibility profile.
The Boc-protected Amine: The tert-butoxycarbonyl (Boc) group is known for its stability under a variety of conditions. It is resistant to catalytic hydrogenolysis, most nucleophiles, and basic conditions. nih.gov This allows for reactions to be carried out on other parts of the molecule without affecting the Boc-protected amine. However, the Boc group is labile to strong acids, which is the basis for its use as a protecting group. wikipedia.orgnumberanalytics.com Therefore, reactions performed under strongly acidic conditions would likely lead to the cleavage of the Boc group.
The Bromoacetyl Group: The bromoacetyl group is a reactive electrophile. Its stability is limited in the presence of nucleophiles. As discussed, it readily reacts with soft nucleophiles like thiols and amines. thermofisher.comnih.govacs.org The reactivity is pH-dependent, with increased reactivity at higher pH values for many nucleophiles. nih.govacs.org It is generally stable under acidic conditions where nucleophiles are protonated and less reactive.
The combination of a robust, acid-labile protecting group and a versatile electrophilic handle makes this compound a selectively reactive building block. Reactions can be planned in a sequential manner, first targeting the bromoacetyl group under neutral or basic conditions, followed by transformations under acidic conditions that may also remove the Boc group.
The following table summarizes the compatibility of the key functional groups.
| Functional Group | Stable Conditions | Labile Conditions |
| Boc-protected Amine | Basic media, nucleophiles, catalytic hydrogenolysis nih.gov | Strong acids (TFA, HCl) wikipedia.org |
| Bromoacetyl Group | Acidic media (in the absence of strong nucleophiles) | Nucleophilic conditions (especially basic pH), strong reducing agents |
This profile allows for orthogonal protection and derivatization strategies in the synthesis of complex molecules.
Structural Elucidation and Conformational Analysis of 1,4 Diazepane Derivatives
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, including ¹H NMR and ¹³C NMR, is a powerful tool for elucidating the structure of 1,4-diazepane derivatives. In the case of related N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists, NMR studies have been crucial in determining their low-energy conformations. nih.gov These studies, combined with molecular modeling, indicate that these molecules often adopt a twist-boat ring conformation. nih.gov For the parent compound, 1-Boc-hexahydro-1,4-diazepine, the tert-butoxycarbonyl (Boc) group and the diazepane ring protons and carbons would exhibit characteristic chemical shifts.
Interactive Table: Predicted NMR Data for 1-Boc-4-bromoacetyl-1,4-diazepane
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C(CH₃)₃ | ~1.45 | ~28.5 |
| C(CH₃)₃ | - | ~80.0 |
| C=O (Boc) | - | ~155.0 |
| Diazepane Ring CH₂ | 3.2 - 3.8 | 45.0 - 55.0 |
| CH₂ (Bromoacetyl) | ~3.9 | ~30.0 |
| C=O (Bromoacetyl) | - | ~167.0 |
Note: The data in this table is predicted and may vary based on solvent and experimental conditions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight and to study the fragmentation patterns of 1,4-diazepane derivatives, which helps in confirming their structure. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its elemental composition. The fragmentation pattern would likely show initial loss of the Boc group or the bromoacetyl group, providing further structural evidence. The synthesis of various 1,4-diazepanes has been characterized using techniques including HRMS. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule. In this compound, characteristic absorption bands would be observed for the carbonyl groups of the Boc protecting group and the bromoacetyl moiety, as well as C-N and C-H stretching vibrations within the diazepane ring. The synthesis and characterization of new 1,4-diazepanes have utilized IR spectroscopy to confirm the presence of key functional groups. researchgate.net
X-ray Crystallography Studies of Related Diazepane Structures for Solid-State Conformation
X-ray crystallography provides definitive information about the solid-state conformation of molecules. Studies on various 1,4-diazepane derivatives have revealed that the seven-membered ring can adopt several conformations, including twist-chair and twist-boat forms. nih.govresearchgate.net For instance, the crystal structure analysis of certain bisbenzoxazolidines fused with a 1,4-diazepane ring showed that the seven-membered ring consistently adopts a twisted chair conformation. researchgate.net Similarly, N,N-disubstituted-1,4-diazepane orexin receptor antagonists were found to exist in a twist-boat ring conformation in the solid state. nih.gov The specific conformation of this compound in the solid state would be influenced by the steric and electronic effects of the Boc and bromoacetyl substituents.
Analysis of Conformational Preferences and Dynamics within the Diazepane Ring System
The seven-membered ring of 1,4-diazepane is flexible and can exist in multiple conformations. The conformational preferences are influenced by the nature and position of substituents on the ring. researchgate.net For N,N-disubstituted-1,4-diazepane orexin receptor antagonists, conformational analysis revealed an unexpected low-energy conformation characterized by an intramolecular π-stacking interaction. nih.gov The conformational dynamics of the diazepane ring are crucial for the biological activity of many of its derivatives, as the specific three-dimensional arrangement of substituents can dictate how the molecule interacts with its biological target. nih.govnih.gov Computational modeling and NMR spectroscopy are key techniques used to study these conformational dynamics in solution. nih.gov
Computational Investigations of 1 Boc 4 Bromoacetyl 1,4 Diazepane and Analogous Structures
Density Functional Theory (DFT) Calculations for Electronic Structure, Energetics, and Reactivity Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-Boc-4-bromoacetyl-1,4-diazepane, DFT calculations can elucidate its electronic properties, thermodynamic stability, and the reactivity of its different atomic sites.
Electronic Structure and Energetics: DFT calculations, such as those using the B3LYP functional with a 6-31G* basis set, can determine the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity. For diazepine (B8756704) derivatives, DFT has been used to study the stability of different tautomers, showing, for instance, that N1H tautomers can be significantly more stable than N4H tautomers due to aromaticity effects in the fused ring systems. researchgate.net The choice of density functional, such as MN12SX and N12SX, has been shown to be crucial for accurately predicting the chemical reactivity of complex organic molecules. frontiersin.org
Reactivity Prediction: DFT-based reactivity descriptors are instrumental in identifying the most probable sites for electrophilic, nucleophilic, and radical attacks. researchgate.netfrontiersin.org These descriptors include:
Fukui Functions: These indicate the change in electron density at a specific point in the molecule when an electron is added or removed, thus highlighting sites susceptible to nucleophilic or electrophilic attack.
Condensed Dual Descriptor: This local reactivity descriptor can pinpoint specific atomic sites prone to nucleophilic or electrophilic attack. frontiersin.org
For a molecule like this compound, the bromoacetyl group is expected to be a primary site for nucleophilic attack due to the electrophilic nature of the carbonyl carbon and the bromine atom's leaving group potential. DFT calculations can quantify the partial charges on these atoms and the LUMO's localization to confirm this reactivity.
Table 1: Representative DFT-Calculated Properties for a Diazepane Derivative
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability. |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability. |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity. |
| Dipole Moment | 3.2 D | Influences intermolecular interactions and solubility. |
Note: The values in this table are illustrative for a generic diazepine derivative and would need to be specifically calculated for this compound.
Molecular Dynamics (MD) Simulations for Exploring Conformational Landscapes and Dynamics
The seven-membered diazepine ring in this compound endows it with significant conformational flexibility. Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time, providing a detailed view of the conformational landscape. mdpi.com
Conformational Analysis: MD simulations can explore the potential energy surface of the molecule to identify stable and low-energy conformations. nih.govnih.gov For diazepine derivatives, conformations such as boat and twist-boat are commonly observed. nih.govnih.gov The presence of the bulky Boc-protecting group and the bromoacetyl substituent will influence the conformational preferences of the diazepine ring. NMR spectroscopy and X-ray crystallography can provide experimental validation for the computationally predicted conformations. nih.gov
Dynamics and Stability: MD simulations can also reveal the dynamic behavior of the molecule in different environments, such as in solution. By simulating the system over nanoseconds or longer, it is possible to observe conformational transitions and understand the stability of different conformers. mdpi.commdpi.com The stability of protein-ligand complexes involving diazepine derivatives has been investigated using MD simulations, which can confirm the binding modes predicted by docking studies. mdpi.comnih.gov
Table 2: Key Parameters in MD Simulations of Flexible Molecules
| Parameter | Description | Typical Value/Setting |
| Force Field | A set of parameters describing the potential energy of the system. | AMBER, CHARMM, OPLS |
| Simulation Time | The total time the molecular motion is simulated. | Nanoseconds (ns) to microseconds (µs) |
| Temperature | The temperature at which the simulation is run. | 300 K (Room Temperature) |
| Solvent Model | The representation of the solvent environment. | TIP3P, SPC/E (for water) |
Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies
QSAR and molecular docking are computational techniques central to drug discovery and development, used to predict the biological activity of molecules and their binding interactions with target proteins. nih.govcosmosscholars.com
QSAR: QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, QSAR studies could be used to predict their potential as inhibitors of a specific biological target. This involves calculating various molecular descriptors (e.g., physicochemical, topological, and electronic) and correlating them with experimental activity data. A QSAR model for 4-N-aryl- researchgate.nethu.edu.egdiazepane ureas identified descriptors like ClogP and Chi indices as significant for predicting their inhibitory activity on the CXCR3 receptor. nih.gov
Molecular Docking: Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. cosmosscholars.comresearchgate.net For compounds derived from this compound, which can act as covalent inhibitors, docking would be crucial to understand how they fit into the active site of a target protein before the covalent bond formation. The bromoacetyl group is a reactive handle that can form a covalent bond with nucleophilic residues like cysteine or histidine in a protein's active site. Docking studies can help identify these potential interactions and guide the design of more potent and selective inhibitors. cosmosscholars.comhu.edu.eg Docking scores, which estimate the binding affinity, are used to rank potential drug candidates. cosmosscholars.com
Table 3: Example of Descriptors Used in QSAR and Docking Studies
| Study Type | Descriptor/Parameter | Description |
| QSAR | ClogP | A measure of the molecule's lipophilicity. |
| QSAR | Topological Polar Surface Area (TPSA) | Relates to a molecule's ability to permeate cell membranes. |
| Docking | Docking Score (e.g., kcal/mol) | An estimation of the binding free energy. cosmosscholars.com |
| Docking | Hydrogen Bonds | Key non-covalent interactions stabilizing the protein-ligand complex. |
| Docking | Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and protein. |
Advanced Analysis of Intermolecular and Intramolecular Interactions
To gain a deeper understanding of the forces governing the crystal packing and molecular interactions of this compound, advanced computational analyses are employed.
Hirshfeld Surface Analysis: This method provides a visual representation of intermolecular interactions in a crystal structure. nih.govresearchgate.netresearchgate.net By mapping properties like d_norm (normalized contact distance) onto the Hirshfeld surface, one can identify and quantify different types of contacts, such as hydrogen bonds and van der Waals interactions. For similar heterocyclic compounds, Hirshfeld analysis has shown that H···H, H···C/C···H, and H···O/O···H interactions are often the most significant contributors to crystal packing. researchgate.net
Reduced Density Gradient (RDG): The RDG method is used to visualize and characterize non-covalent interactions (NCIs) in real space. jussieu.frprotheragen.ai It is based on the electron density and its gradient. jussieu.frresearchgate.net Plotting the RDG against the sign of the second eigenvalue of the Hessian of the electron density multiplied by the electron density allows for the differentiation of various interaction types:
Strong attractive interactions (e.g., hydrogen bonds): Appear as spikes at negative values.
Weak interactions (e.g., van der Waals): Appear as spikes near zero.
Strong repulsive interactions (e.g., steric clashes): Appear as spikes at positive values.
Electron Localization Function (ELF): ELF is a method used to visualize the regions of electron localization in a molecule, providing a clear picture of chemical bonds and lone pairs. It can be used in conjunction with RDG to provide a more complete understanding of both covalent and non-covalent interactions within and between molecules. researchgate.net
Table 4: Summary of Advanced Interaction Analysis Techniques
| Technique | Primary Output | Information Gained |
| Hirshfeld Surface Analysis | 2D fingerprint plots and 3D mapped surfaces. researchgate.net | Quantification of intermolecular contact types and their relative contributions to crystal packing. nih.govresearchgate.net |
| Reduced Density Gradient (RDG) | 3D isosurfaces and 2D scatter plots. researchgate.netnih.gov | Identification and characterization of non-covalent interactions (hydrogen bonds, van der Waals, steric repulsion). jussieu.frprotheragen.ai |
| Electron Localization Function (ELF) | 3D isosurfaces showing regions of high electron localization. | Visualization of covalent bonds, lone pairs, and core electrons. |
Advanced Synthetic Applications and Method Development Using 1 Boc 4 Bromoacetyl 1,4 Diazepane
Strategic Utilization as a Key Intermediate in the Synthesis of Complex Heterocyclic Compounds
The 1,4-diazepane motif is a privileged structure found in numerous biologically active compounds. The strategic use of 1-Boc-4-bromoacetyl-1,4-diazepane as a key intermediate allows for the efficient construction of complex heterocyclic systems. The bromoacetyl group provides a reactive handle for various chemical transformations, including nucleophilic substitutions and cyclization reactions, while the Boc-protected amine allows for controlled, stepwise synthesis.
Researchers have utilized this intermediate in the synthesis of various heterocyclic structures. For instance, it can serve as a precursor for creating fused diazepine (B8756704) derivatives. The reaction of the bromoacetyl group with a suitable nucleophile, followed by deprotection of the Boc group and subsequent intramolecular cyclization, can lead to the formation of bicyclic or tricyclic systems incorporating the 1,4-diazepane ring. This strategy has been employed to access novel chemical space and generate compounds with potential therapeutic applications.
The synthesis of complex heterocyclic compounds often involves multi-step sequences. The defined reactivity of this compound allows for its incorporation at a specific stage of a synthetic route, ensuring the desired regioselectivity and stereoselectivity. This controlled approach is crucial for the synthesis of complex natural product analogs and other intricate molecular architectures.
Scaffold Diversity Generation via Parallel and Combinatorial Synthesis Approaches
The demand for large and diverse compound libraries for high-throughput screening has driven the development of parallel and combinatorial synthesis strategies. This compound is an ideal scaffold for such approaches due to its bifunctional nature. The bromoacetyl group can be reacted with a diverse set of nucleophiles, while the Boc-protected amine can be deprotected and subsequently acylated, alkylated, or engaged in other coupling reactions with a different set of building blocks.
This "two-point" diversification strategy allows for the rapid generation of a large number of structurally distinct molecules from a common core. For example, a library of 1,4-diazepane derivatives can be synthesized by reacting this compound with a library of primary or secondary amines to introduce diversity at the acetyl position. Following this, the Boc group can be removed, and the resulting secondary amine can be reacted with a library of carboxylic acids or sulfonyl chlorides to introduce a second point of diversity. This approach has been successfully used to create libraries of 1,4-benzodiazepines and other related heterocyclic systems. researchgate.net
An efficient solid-phase method has been developed for the parallel synthesis of 1,3-dihydro-1,4-benzodiazepine-2-one derivatives, showcasing the utility of such strategies in generating diverse molecular libraries. nih.gov These combinatorial libraries are invaluable resources for identifying hit compounds in drug discovery campaigns. researchgate.net
Development of Novel Synthetic Routes to Polycyclic and Fused Ring Systems
The construction of polycyclic and fused ring systems presents a significant challenge in synthetic organic chemistry. This compound can be a key starting material in the development of novel synthetic routes to access such complex architectures. Intramolecular reactions are a powerful tool for constructing cyclic systems, and the functional groups present in this building block are well-suited for such transformations.
One strategy involves an intramolecular cyclization reaction following the initial reaction of the bromoacetyl group. For example, after reacting the bromoacetyl moiety with a nucleophile that also contains a latent reactive site, subsequent deprotection of the Boc group can trigger an intramolecular cyclization to form a fused ring system. The nature of the nucleophile and the reaction conditions can be varied to control the size and nature of the newly formed ring.
Furthermore, this building block can be utilized in cascade reactions, where a single synthetic operation leads to the formation of multiple rings. Such elegant and efficient strategies are highly sought after in modern organic synthesis. The development of these novel routes expands the accessible chemical space and provides pathways to previously unknown polycyclic and fused heterocyclic systems. rsc.orgresearchgate.net
Role in the Creation of Fragment-Based and Lead-Like Molecular Libraries for Chemical Biology
Fragment-based drug discovery (FBDD) has emerged as a powerful approach for identifying lead compounds. nih.gov This method relies on screening small, low-molecular-weight compounds ("fragments") that bind to a biological target with low affinity. nih.govscispace.com These initial fragment hits are then optimized and grown into more potent lead-like molecules. scispace.com
This compound can be used to generate fragment libraries containing the diazepane core. The relatively small size and drug-like properties of the diazepane scaffold make it an attractive starting point for FBDD. By reacting the bromoacetyl group with a small set of diverse, low-molecular-weight nucleophiles, a library of diazepane-containing fragments can be created.
Moreover, the principles of lead-like design, which emphasize properties such as moderate molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors, can be applied to libraries generated from this scaffold. chembridge.com The ability to systematically modify the structure at two positions allows for fine-tuning of these properties to generate libraries of compounds with favorable pharmacokinetic profiles. These fragment and lead-like libraries are crucial tools for chemical biology, enabling the exploration of protein-ligand interactions and the identification of novel modulators of biological processes. scispace.comnih.gov
Future Research Trajectories and Methodological Innovations
Development of Highly Chemo- and Regioselective Transformations of the Bromoacetyl-Diazepane System
The 1-Boc-4-bromoacetyl-1,4-diazepane scaffold presents multiple reactive sites, making the development of highly chemo- and regioselective transformations a paramount objective for future research. The bromoacetyl group is a potent electrophile, susceptible to nucleophilic substitution, while the Boc-protected amine offers a site for deprotection and subsequent functionalization. The diazepane ring itself, under certain conditions, could undergo ring-opening or rearrangement reactions.
The bromoacetyl moiety is known to react with a variety of nucleophiles. For instance, its reaction with thiols is highly chemoselective. Studies have shown that the bromoacetyl group reacts selectively with thiols at a higher pH (e.g., pH 9.0), while remaining unreactive towards other nucleophilic groups like amino or imidazole (B134444) functions that might be present in a peptide. rasayanjournal.co.innumberanalytics.com This differential reactivity allows for the sequential and controlled conjugation of molecules. Future work will likely expand the repertoire of nucleophiles and explore the subtle electronic and steric factors that govern the chemoselectivity of these reactions.
Regioselectivity is another critical aspect, particularly concerning the two nitrogen atoms of the diazepane ring. While the N1 nitrogen is protected by the Boc group, the N4 nitrogen is acylated. The Boc group is stable under most nucleophilic and basic conditions, which directs reactivity towards the bromoacetyl group. researchgate.net However, upon deprotection of the N1 nitrogen, selective functionalization of the two distinct amine environments becomes a key challenge. Research into regioselective N-alkylation, as demonstrated in related heterocyclic systems like pyrazoles, will be instrumental. unigoa.ac.in The choice of reagents, catalysts, and reaction conditions will be crucial in achieving high regioselectivity.
Future investigations will likely focus on creating a comprehensive "reaction map" for this compound, detailing its reactivity with a wide array of nucleophiles under various conditions. This will enable chemists to strategically and predictably functionalize the molecule to generate a diverse range of derivatives. A summary of potential chemo- and regioselective transformations is presented in Table 1.
Table 1: Potential Chemo- and Regioselective Transformations of this compound
| Nucleophile | Potential Product | Key Selectivity Challenge |
| Thiols (R-SH) | Thioether linkage at the α-carbon | Chemoselectivity over other nucleophilic groups |
| Amines (R-NH2) | α-Amino ketone formation | Controlling over-alkylation and regioselectivity with unsymmetrical amines |
| Alcohols (R-OH) | α-Alkoxy ketone formation | Often requires basic conditions, potential for side reactions |
| Carbanions (e.g., enolates) | Carbon-carbon bond formation | Controlling the site of enolate attack and preventing self-condensation |
| Azides (N3-) | α-Azido ketone formation | Handling of potentially hazardous azide (B81097) reagents |
Integration with Flow Chemistry and Other Sustainable Synthesis Methodologies
The integration of flow chemistry and other sustainable synthesis methodologies is a burgeoning area of research that holds significant promise for the production of this compound and its derivatives. researchgate.netresearchgate.net Flow chemistry, characterized by the use of continuous-flow reactors, offers numerous advantages over traditional batch synthesis, including enhanced safety, improved reaction control, higher yields, and simplified scale-up. mdpi.comnih.gov
The N-acylation of amines, a key step in the synthesis of the parent compound, has been successfully demonstrated in continuous-flow systems. mdpi.comnih.gov These methods often utilize safer and more sustainable acylating agents, such as acetonitrile, in the presence of a solid-supported catalyst like alumina. mdpi.comnih.gov The development of a continuous-flow process for the bromoacetylation of 1-Boc-1,4-diazepane would not only improve the efficiency and safety of the synthesis but also align with the principles of green chemistry.
Furthermore, flow chemistry is well-suited for the handling of hazardous reagents and intermediates that may be involved in the derivatization of this compound. For example, reactions involving toxic or explosive substances can be performed with greater safety in the small, controlled environment of a flow reactor. researchgate.net
Beyond flow chemistry, other green chemistry approaches are being explored for the synthesis of heterocyclic compounds. rasayanjournal.co.innumberanalytics.comunigoa.ac.innih.govnih.gov These include the use of microwave irradiation, solvent-free reaction conditions, and biodegradable reagents and catalysts. nih.govnih.gov The application of these sustainable methodologies to the synthesis and transformation of this compound will be a key focus of future research, aiming to reduce the environmental impact of these chemical processes. A comparative overview of batch versus flow synthesis for a representative N-acylation reaction is provided in Table 2.
Table 2: Comparison of Batch vs. Flow Synthesis for N-Acylation of Amines
| Parameter | Batch Synthesis | Flow Synthesis |
| Reaction Time | Hours to days | Minutes to hours |
| Heat Transfer | Inefficient, potential for hotspots | Highly efficient, precise temperature control |
| Mass Transfer | Often limited by stirring | Excellent, due to high surface-area-to-volume ratio |
| Safety | Handling of large volumes of reagents can be hazardous | Smaller reaction volumes, enhanced safety for hazardous reactions |
| Scalability | Often requires re-optimization | Straightforward by extending reaction time or using parallel reactors |
| Process Control | Manual or semi-automated | Fully automated with in-line analysis |
Advanced Computational Modeling for Precise Reaction Prediction and Mechanism Elucidation
Advanced computational modeling is becoming an indispensable tool in modern chemical research, and its application to the this compound system is expected to provide profound insights into its reactivity and guide the rational design of new synthetic strategies. up.ac.zaacs.org Density Functional Theory (DFT) calculations, for instance, can be employed to model the nucleophilic substitution reactions of α-haloketones, providing valuable information about reaction mechanisms and activation energies. up.ac.za
Computational studies can be used to predict the regioselectivity of reactions involving the diazepane ring. By modeling the transition states of different reaction pathways, it is possible to determine the most likely site of attack for a given nucleophile. This is particularly relevant for the selective functionalization of the two nitrogen atoms in the diazepane ring after Boc deprotection. The development of specialized neural networks, such as Regio-MPNN, for predicting regioselectivity in cross-coupling reactions showcases the potential of machine learning in this area. rsc.org
Furthermore, computational modeling can be used to study the conformational landscape of the 1,4-diazepane ring. acs.orgmdpi.com The seven-membered ring of diazepane can adopt various conformations, which can significantly influence its reactivity and biological activity. acs.orgmdpi.com Computer simulations can help to identify the most stable conformations and understand how different substituents affect the ring's geometry. acs.org
The integration of computational modeling with experimental work will create a powerful synergy for the development of new and improved synthetic methods. By providing a deeper understanding of the underlying reaction mechanisms, computational studies can help to optimize reaction conditions, predict the outcome of new reactions, and design novel derivatives with desired properties. Key computational parameters and their significance in studying the reactivity of this compound are summarized in Table 3.
Table 3: Key Computational Parameters for Studying this compound Reactivity
| Computational Parameter | Significance |
| Transition State Energy | Predicts the activation barrier and rate of a reaction. |
| Frontier Molecular Orbital (FMO) Analysis | Identifies the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to predict sites of nucleophilic and electrophilic attack. |
| Natural Bond Orbital (NBO) Analysis | Provides information about charge distribution and bond strengths, helping to understand reactivity. |
| Conformational Analysis | Determines the preferred three-dimensional structure of the molecule, which influences its reactivity and interactions with other molecules. |
| Solvation Models | Account for the effect of the solvent on the reaction mechanism and energetics. |
Exploration of New Chemical Space through the Synthesis of Novel Derivatives
The this compound scaffold is a gateway to a vast and largely unexplored chemical space. Future research will undoubtedly focus on the synthesis of novel derivatives with diverse functionalities and potential applications in drug discovery and materials science. researchgate.netnih.govjocpr.comrsc.org The bromoacetyl group serves as a versatile handle for introducing a wide range of substituents through nucleophilic substitution reactions.
Libraries of functionalized 1,4-diazepane derivatives can be created by reacting this compound with a diverse set of nucleophiles, such as amines, thiols, alcohols, and carbanions. This approach, often referred to as diversity-oriented synthesis, allows for the rapid generation of a large number of compounds with varied structural features. nih.gov The subsequent deprotection of the Boc group can provide access to a secondary amine that can be further functionalized, adding another layer of diversity to the synthesized library.
The exploration of new chemical space also involves the modification of the diazepane ring itself. While the current focus is on the 1,4-diazepane core, future research may explore the synthesis of related seven-membered heterocyclic systems with different heteroatoms or substitution patterns. The development of novel synthetic routes to access these new scaffolds will be a key area of investigation.
The ultimate goal of exploring this new chemical space is to identify novel compounds with interesting biological activities or material properties. High-throughput screening of the synthesized libraries against various biological targets or for specific material properties will be a crucial step in this process. The synthesis of a hypothetical library of derivatives from this compound is outlined in Table 4.
Table 4: Hypothetical Library of Derivatives from this compound
| Derivative Class | Synthetic Strategy | Potential Applications |
| α-Amino Ketones | Reaction with a library of primary and secondary amines | Medicinal chemistry (e.g., enzyme inhibitors, receptor ligands) |
| Thioether Conjugates | Reaction with a library of thiols | Bioconjugation, materials science |
| Ester and Ether Derivatives | Reaction with a library of alcohols and carboxylic acids | Prodrug design, modification of physicochemical properties |
| C-C Bonded Adducts | Reaction with a library of carbanions (e.g., enolates, organometallics) | Construction of complex carbon skeletons |
| Fused Heterocycles | Intramolecular cyclization reactions after further modification | Development of novel heterocyclic scaffolds |
Application in Emerging Scaffold Assembly Strategies and Multicomponent Reactions
The unique structural features of this compound make it an attractive building block for emerging scaffold assembly strategies and multicomponent reactions (MCRs). nih.govnih.govresearchgate.netnih.gov These advanced synthetic methods aim to construct complex molecular architectures in a highly efficient and atom-economical manner.
The 1,4-diazepane ring is considered a "privileged scaffold" in medicinal chemistry, meaning that it is a structural motif that is frequently found in biologically active compounds. nih.gov As such, it is an ideal starting point for the design and synthesis of new therapeutic agents. The bromoacetyl group provides a reactive handle that can be used to append the diazepane scaffold to other molecular fragments or to initiate cascade reactions that lead to the formation of more complex polycyclic systems.
Multicomponent reactions, in which three or more reactants combine in a single operation to form a product that contains portions of all the reactants, are a powerful tool for the rapid generation of molecular diversity. nih.govbeilstein-journals.orgchemicalpapers.com The bromoacetyl group in this compound can potentially participate in various MCRs, for example, as an electrophilic component in reactions with amines and other nucleophiles. nih.gov The development of novel MCRs that utilize this compound as a key building block is a promising area for future research.
Furthermore, the diazepane scaffold can be incorporated into more complex molecular architectures through scaffold-hopping or fragment-based drug design approaches. By combining the diazepane motif with other pharmacophoric groups, it is possible to create novel compounds with improved biological activity and pharmacokinetic properties. A hypothetical multicomponent reaction involving this compound is depicted in Table 5.
Table 5: Hypothetical Multicomponent Reaction Involving this compound
| Reaction Type | Reactants | Product | Significance |
| Passerini-type Reaction | This compound, an isocyanide, and a carboxylic acid | A complex α-acyloxy amide derivative of the diazepane | Rapid construction of a highly functionalized and stereochemically complex molecule in a single step. |
| Ugi-type Reaction | This compound, an amine, an isocyanide, and a carboxylic acid | A peptide-like molecule incorporating the diazepane scaffold | Access to a diverse library of peptidomimetics with potential biological activity. |
| Hantzsch-type Dihydropyridine Synthesis | This compound, an aldehyde, and a β-ketoester | A dihydropyridine-fused diazepane derivative | Creation of novel polycyclic scaffolds with potential applications in medicinal chemistry. |
Q & A
Q. How should researchers address discrepancies in hydrogen-bonding geometry observed during crystallographic analysis?
- Methodological Answer : Discrepancies in hydrogen-bonding parameters (e.g., donor-acceptor distances or angles) may arise from crystal packing effects or thermal motion. Use anisotropic displacement parameters (ADPs) to model atomic vibrations . Compare experimental data with computational simulations (e.g., DFT-optimized geometries) to validate bonding patterns. Cross-reference with IR spectroscopy (N-H stretch at ~3300 cm⁻¹) to confirm hydrogen bonding in the solid state .
Advanced Research Questions
Q. What strategies can be employed to study the role of this compound in modulating efflux pump inhibition?
- Methodological Answer :
- Biological Assays : Use a fluorescence-based ethidium bromide accumulation assay in E. coli to measure efflux pump inhibition. Compare the compound’s efficacy with known inhibitors (e.g., PAβN) at varying concentrations (1–100 µM) .
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified acyl groups (e.g., chloroacetyl or trifluoroacetyl) to assess the impact of halogen electronegativity on binding affinity. Molecular docking (e.g., AutoDock Vina) against efflux pump homology models can predict interaction hotspots .
Q. How can conformational analysis of this compound inform its application in G protein-coupled receptor (GPCR) ligand design?
- Methodological Answer :
- X-ray/NMR Dynamics : Determine the equilibrium between chair and boat conformations of the diazepane ring using variable-temperature NMR (VT-NMR) or X-ray structures. Chair conformers are typically favored in hydrophobic binding pockets .
- Receptor Docking : Perform molecular dynamics simulations (e.g., GROMACS) to assess ligand-receptor binding stability. Focus on interactions between the bromoacetyl group and conserved residues (e.g., Tyr³⁵⁶ in orexin receptors) .
Q. What methodologies resolve contradictions in reaction yields when scaling up the synthesis of this compound?
- Methodological Answer :
- Process Optimization : Conduct kinetic studies (e.g., in situ FTIR monitoring) to identify rate-limiting steps. For bromoacetylation, ensure rigorous exclusion of moisture to prevent side reactions.
- Purification Troubleshooting : Use preparative HPLC (C18 column, acetonitrile/water with 0.1% TFA) for large-scale purification if silica chromatography fails. Analyze impurities via LC-MS to adjust stoichiometry or solvent systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
